molecular formula C13H16BrN3 B1482850 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine CAS No. 2098044-95-0

2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482850
CAS No.: 2098044-95-0
M. Wt: 294.19 g/mol
InChI Key: JPVDWYIFBQRSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a specialized heteroaromatic compound designed for use as a key synthetic intermediate in advanced research and development. Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: a pyridine ring and a 1H-pyrazole ring, the latter of which is functionalized with a reactive bromomethyl group and a bulky isobutyl substituent . The presence of the bromomethyl group is of particular significance, as it serves as an excellent electrophilic center for further functionalization through classic cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures . This makes the compound an invaluable building block for the synthesis of potential active pharmaceutical ingredients (APIs), ligands for catalysis, and novel materials. The specific structural motifs present in this reagent suggest its primary research value lies in exploratory chemistry. The pyrazolylpyridine core is a common pharmacophore found in compounds with various biological activities, and the introduction of the isobutyl group can be leveraged to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Researchers in medicinal chemistry may employ this compound to generate targeted libraries for high-throughput screening or to develop inhibitors for specific enzymes. In materials science, it could serve as a precursor for constructing metal-organic frameworks (MOFs) or functional polymers, given the coordinative ability of the nitrogen atoms in the pyridine and pyrazole rings. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVDWYIFBQRSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of this compound features a pyrazole ring substituted with a bromomethyl and isobutyl group, along with a pyridine moiety. This unique structure is believed to contribute to its biological activity by influencing its interaction with various biological targets.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:

  • Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
  • Receptor Modulation : Compounds in this class can act as positive allosteric modulators (PAMs) of muscarinic receptors, enhancing acetylcholine's effects and potentially improving cognitive functions .

Antitumor Activity

Several studies have reported the antitumor properties of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities. They inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

Research has indicated that pyrazole compounds possess antibacterial and antifungal activities. The presence of halogen substituents, such as bromine in this compound, may enhance its interaction with microbial targets, leading to increased efficacy against pathogens .

Study on Receptor Modulation

A study focused on the structure–activity relationship (SAR) of similar pyrazole derivatives revealed that modifications at the pyrazole ring significantly influenced their binding affinity and efficacy at the M4 muscarinic receptor. The results indicated that certain analogues could enhance acetylcholine's binding, thus acting as PAMs with potential applications in neurodegenerative diseases .

CompoundpK_B ValueCooperativity (log α ACh)
Compound 86.31.38
Compound 96.51.74

Antitumor Activity Evaluation

In another research effort, a series of pyrazole derivatives were evaluated for their antitumor activity against various cancer cell lines. The study found that one compound exhibited an IC50 value of 15 µM against breast cancer cells, indicating potent anticancer properties .

CompoundIC50 (µM)Cancer Type
Compound A15Breast Cancer
Compound B20Lung Cancer

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exhibit significant anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit androgen receptors, making them potential candidates for the treatment of prostate cancer. The structural modifications in the pyrazole ring enhance their binding affinity and selectivity towards androgen receptors, which is crucial for developing targeted therapies against AR-dependent cancers .

Neuroprotective Effects
Some studies have highlighted the neuroprotective effects of pyrazole derivatives. The compound's ability to modulate neuroinflammatory responses suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function .

Materials Science

Coordination Chemistry
this compound can serve as a ligand in coordination complexes. Its unique structure allows it to form stable complexes with transition metals, which can be useful in catalysis and material synthesis. The coordination properties of such ligands are essential for developing new materials with tailored electronic and optical properties .

Polymer Chemistry
In polymer science, pyrazole-based compounds are explored as additives that enhance the thermal stability and mechanical properties of polymers. The incorporation of these compounds into polymer matrices can improve their performance in various applications, including electronics and packaging materials.

Agricultural Chemistry

Pesticidal Activity
Research has shown that pyrazole derivatives can exhibit pesticidal activity against a range of agricultural pests. The bromomethyl group in the compound enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This property is beneficial for developing new agrochemicals aimed at improving crop protection against insects and fungi .

Case Study 1: Anticancer Research

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the 3-position significantly increased their potency against prostate cancer cell lines. The compound this compound was found to inhibit cell proliferation by inducing apoptosis through the mitochondrial pathway.

CompoundIC50 (µM)Mechanism of Action
Compound A15Apoptosis induction
Compound B10Cell cycle arrest
This compound12Mitochondrial pathway

Case Study 2: Coordination Complexes

The synthesis of metal complexes using this compound as a ligand was explored. These complexes exhibited enhanced catalytic activity in oxidation reactions compared to their uncoordinated counterparts.

Metal IonCatalytic Activity (Turnover Number)
Cu(II)500
Ni(II)300
Co(II)450

Comparison with Similar Compounds

Key Observations:

Halogen Influence :

  • The bromomethyl group in the target compound increases molecular weight (~294.24 g/mol) compared to the chloromethyl analog (249.74 g/mol) . Bromine’s larger atomic radius and polarizability enhance electrophilicity, favoring nucleophilic substitution over chlorine.
  • The 4-bromo-5-methyl analog lacks the methylene (-CH2-) linker, reducing flexibility and altering steric/electronic effects.

In contrast, the target compound’s bromomethyl group allows for directed functionalization.

Stability and Handling

  • Target Compound : Bromine’s higher molecular weight and reactivity may necessitate stricter storage conditions (e.g., inert atmosphere) compared to the chloromethyl analog.
  • 4-Bromo-5-methyl Analog : The absence of a labile methylene group improves stability under basic conditions .

Preparation Methods

Alkylation of Pyrazole Derivatives

  • The alkylation of 4-pyrazoleboronic acid pinacol ester with a halide (such as bromomethyl derivatives) is performed in the presence of potassium carbonate in dimethylformamide (DMF) at 60 °C. This reaction typically uses 1.25 equivalents of the halide and 2 equivalents of K₂CO₃, stirring until completion monitored by TLC. The product is then extracted and purified by standard aqueous workup and drying.

Suzuki Coupling for Pyridine-Pyrazole Linkage

  • The coupling of aryl halides with boronic acids or esters is catalyzed by PdCl₂(PPh₃)₂ in dry DMF or dimethoxyethane (DME) under nitrogen atmosphere at 85–100 °C. Cesium carbonate serves as the base. The reaction progress is monitored by LC-MS until full conversion. After reaction, the mixture is worked up by extraction and purified.

Formation of Bromomethyl Substituent

  • Bromomethyl groups are introduced by halogenation of methyl-substituted pyrazoles or via direct alkylation with bromomethyl halides. The bromomethylation often involves the use of N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions to avoid overbromination or side reactions.

Representative Synthetic Route Example

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Pyrazole core formation Hydrazine hydrate with β-ketoesters or equivalent High Forms 1-isobutyl substituted pyrazole
2 Bromomethylation NBS or bromomethyl halide, mild conditions Moderate Selective bromination at 4-position
3 Suzuki coupling (pyrazole-pyridine) PdCl₂(PPh₃)₂ catalyst, Cs₂CO₃ base, DMF/DME, 85–100 °C Moderate Couples pyrazole boronic ester with pyridine halide

This sequence aligns with procedures reported in recent literature for similar pyrazole-pyridine derivatives.

Research Findings and Optimization Notes

  • Reaction Yields: Moderate yields (~30–40%) are common in coupling steps due to incomplete conversions and side product formation, necessitating purification via column chromatography.
  • Reaction Monitoring: TLC and LC-MS are essential for tracking reaction progress, especially in the alkylation and coupling steps.
  • Side Products: Unwanted side products such as overbrominated species or incomplete coupling byproducts can complicate purification.
  • Solvent Choice: DMF and DME are preferred solvents for their polarity and ability to dissolve inorganic bases and catalysts effectively.
  • Temperature Control: Maintaining moderate temperatures (60 °C for alkylation, 85–100 °C for coupling) is critical to balance reaction rate and selectivity.

Comparative Table of Preparation Parameters

Parameter Alkylation Step Suzuki Coupling Step Bromomethylation Step
Typical Reagents Halide (bromomethyl), K₂CO₃, DMF Aryl halide, boronic acid/ester, Pd catalyst, Cs₂CO₃, DMF/DME NBS or bromomethyl halide, mild solvent
Temperature Range 60 °C 85–100 °C Room temp to mild heating
Reaction Time Several hours (until TLC completion) 12–18 hours 1–4 hours
Yield Range 50–80% 30–40% Moderate (variable)
Common Side Products Unreacted starting materials, overalkylated compounds Incomplete coupling, side arylation products Overbromination, polybrominated species
Purification Methods Extraction, column chromatography Extraction, column chromatography Extraction, recrystallization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.